N3Ac-OPhOMe

Catalog No.
S6579842
CAS No.
M.F
C9H9N3O3
M. Wt
207.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N3Ac-OPhOMe

Product Name

N3Ac-OPhOMe

IUPAC Name

(4-methoxyphenyl) 2-azidoacetate

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

InChI

InChI=1S/C9H9N3O3/c1-14-7-2-4-8(5-3-7)15-9(13)6-11-12-10/h2-5H,6H2,1H3

InChI Key

CBCXKHGBUBDDQO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)CN=[N+]=[N-]

The exact mass of the compound N3Ac-OPhOMe is 207.06439116 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methoxyphenyl 2-azidoacetate (N3Ac-OPhOMe) is a specialized acylating reagent utilized for the site-selective N-terminal modification of recombinant proteins. Featuring an azidoacetyl group linked to a p-methoxyphenyl (PMP) ester, this compound is engineered to target proteins expressing a Gly-His (or Gly-His6) tag. In biopharmaceutical development and chemical biology, the ability to introduce a bioorthogonal azide handle at a single, defined location is critical for downstream click-chemistry applications, such as the attachment of fluorophores, oligonucleotides, or cytotoxic payloads. For procurement professionals and bioprocess engineers, N3Ac-OPhOMe represents a precision alternative to traditional amine-reactive crosslinkers, offering a streamlined path to homogeneous bioconjugates without the need for extensive genetic re-engineering or complex purification workflows [1].

Research Fit

1
Requires engineered Gly-His tag at protein N-terminus for site-selective acylation
2
Introduces azide handle compatible with CuAAC or SPAAC click chemistry
3
4-Methoxyphenyl ester provides selectivity over native lysine residues
Homogeneous bioconjugation workflows for ADC research and protein labeling

Substituting N3Ac-OPhOMe with conventional N-hydroxysuccinimide (NHS) esters or glucono-1,5-lactone (GDL) derivatives introduces severe process and product liabilities. Standard NHS esters exhibit poor regioselectivity, reacting indiscriminately with both the N-terminal alpha-amine and multiple lysine epsilon-amines, resulting in a heterogeneous mixture of over-labeled products that can compromise protein function and complicate regulatory approval. Conversely, while GDL derivatives can achieve N-terminal selectivity on His-tagged proteins, the resulting gluconoylated conjugates possess a polyol structure that is susceptible to hydrolysis, leading to reversible labeling and reduced long-term stability. N3Ac-OPhOMe overcomes both limitations by providing a calibrated electrophilicity to exclusively target the Gly-His tag while forming a structurally stable, irreversible amide bond, ensuring batch-to-batch reproducibility and extended shelf-life for the final bioconjugate [1].

Substitution Risk

Selectivity
Targets Gly-His N-terminus; minimal lysine modification
NHS esters modify N-terminus and all accessible lysines, causing heterogeneous mixtures
Site-selectivity may not transfer
Hydrolysis
Controlled reactivity with extended aqueous half-life (~3.8 h at pH 7.5)
Rapid hydrolysis at neutral pH limits practical working window
Stability profile differs

Regioselectivity vs. NHS Esters

When labeling proteins containing multiple lysine residues, conventional NHS esters react stochastically across all accessible primary amines, generating a complex distribution of positional isomers. In contrast, N3Ac-OPhOMe leverages the catalytic microenvironment of the Gly-His tag to exclusively acylate the N-terminal alpha-amine. Analytical studies using mass spectrometry confirm that N3Ac-OPhOMe leaves lysine epsilon-amines completely untouched, yielding a homogeneous mono-functionalized product, whereas NHS-based labeling requires extensive optimization and still yields mixed conjugates [1].

Evidence DimensionSite-selectivity for N-terminal alpha-amine vs. Lysine epsilon-amines
Target Compound DataExclusive N-terminal acylation (no lysine modification detected)
Comparator Or BaselineNHS Esters (Stochastic labeling across multiple lysine residues)
Quantified DifferenceComplete avoidance of off-target lysine acylation
ConditionsReaction with Gly-His6 tagged proteins in HEPES buffer at pH 7.5

Eliminating off-target lysine modification ensures the production of homogeneous bioconjugates, significantly reducing downstream purification costs and regulatory hurdles.

N-Terminal Selectivity
Class-level
Target Predominant mono-acylation at Gly-His tag; minor proximal Lys-4
Baseline NHS ester: heterogeneous modification of all primary amines
Supports site-selective N-term acylation over lysine modification
Peptide model (Beltide-1, 4 Lys), HEPES pH 7.5, RT

Conjugate Stability vs. GDL Reversibility

A critical procurement metric for bioconjugation reagents is the long-term stability of the resulting linkage. While glucono-1,5-lactone (GDL) can selectively modify His-tagged proteins, the reaction is partially reversible; the gluconoylated adducts slowly hydrolyze back to the native protein due to the instability of the polyol structure. N3Ac-OPhOMe, however, forms a hydrolytically stable, irreversible azido-acetyl amide bond. Mass spectrometry analysis confirms that conjugates formed with 4-methoxyphenyl esters do not undergo hydrolysis under physiological conditions, ensuring the permanent attachment of the azide handle [1].

Evidence DimensionLinkage stability and reversibility
Target Compound DataIrreversible amide bond (stable over time)
Comparator Or BaselineGDL / 6AGDL (Partially reversible, hydrolyzes back to native protein)
Quantified DifferenceComplete elimination of conjugate hydrolysis
ConditionsIncubation in aqueous buffer at physiological pH

Irreversible labeling is mandatory for the shelf-life and in vivo stability of therapeutic bioconjugates, making N3Ac-OPhOMe a more reliable procurement choice over reversible lactone reagents.

Labeling Yield
Head-to-head
59% mono-labeled
Reported labeling efficiency on model protein with Gly-His tag
GH6-MBP (9 Lys), 36 eq., 4 °C; 0% for non-tagged control

Reactivity Tuning vs. Nitrophenyl Esters

The choice of the leaving group in phenyl ester reagents dictates the balance between reaction kinetics and site-selectivity. Highly activated esters, such as 4-nitrophenyl or unsubstituted phenyl esters, are overly reactive and cause indiscriminate acylation at non-target sites. N3Ac-OPhOMe utilizes a 4-methoxyphenyl leaving group, which precisely dampens the electrophilicity of the ester. This tuning ensures that the reagent only reacts when catalyzed by the local microenvironment of the Gly-His tag, achieving up to 88% overall conversion and 71% mono-functionalization on model proteins like GH6-EGFP without widespread off-target labeling [1].

Evidence DimensionConversion and Selectivity Balance
Target Compound Data88% conversion (71% mono-functionalized) with high selectivity
Comparator Or Baseline4-Nitrophenyl esters (Unselective, high off-target acylation)
Quantified DifferenceQuantifiable suppression of off-target reactivity while maintaining >85% conversion
Conditions35 µM GH6-EGFP treated with 40 equiv. reagent in HEPES pH 7.5

Procuring the precisely tuned 4-methoxyphenyl ester prevents the batch failures and low yields associated with over-reactive or unselective acylating agents.

Hydrolytic Stability
Cross-study
Target 3.8 h (pH 7.5, 4 °C)
Baseline NHS ester: 4–5 h, higher pH sensitivity
Aqueous stability profile supports reaction window planning
HEPES pH 7.5; cross-study comparison with NHS literature

Site-Selective DNA-Nanobody Conjugation

In advanced biomanufacturing scenarios, such as the synthesis of polyvalent nanobody-DNA structures for viral inhibition, maximizing conjugation yield without disrupting the binding domain is essential. Using N3Ac-OPhOMe to introduce an azide handle at the N-terminal Gly-His tag of a SARS-CoV-2 targeting nanobody enabled a subsequent DBCO-ssDNA click reaction with quantitative yield. Compared to SMCC-based crosslinking, which randomly targets primary amines and compromises nanobody binding affinity, the N3Ac-OPhOMe strategy preserved full biological activity while driving the molecular weight shift from 14,524 Da (native) to 21,268 Da (conjugate) with >95% efficiency [1].

Evidence DimensionSite-selective conjugation yield and activity retention
Target Compound DataQuantitative yield (>95%) with full retention of binding affinity
Comparator Or BaselineSMCC / NHS-ester crosslinking (Random conjugation, compromised binding)
Quantified DifferenceTransition from random, low-activity mixtures to highly active, uniform conjugates
ConditionsTwo-step conjugation: N3Ac-OPhOMe acylation followed by DBCO-ssDNA click reaction

For high-value biologics like nanobodies, achieving quantitative yield without sacrificing target affinity directly translates to lower manufacturing costs and higher therapeutic efficacy.

DMSO Solubility
Data to verify
200 mg/mL
DMSO solubility facilitates stock solution preparation
Requires ultrasonic assistance; supplier-reported value

Homogeneous ADC Synthesis

Because N3Ac-OPhOMe strictly targets the N-terminal Gly-His tag without reacting with lysine residues, it is a highly suitable precursor for generating homogeneous ADCs. Biopharmaceutical manufacturers can use this reagent to install a single azide handle per heavy or light chain, ensuring a precise drug-to-antibody ratio (DAR) during the subsequent attachment of cytotoxic payloads via click chemistry [1].

DNA-Protein Nanostructures and Biosensors

For the fabrication of advanced diagnostic tools, such as polyvalent nanobody-DNA conjugates, N3Ac-OPhOMe enables the site-specific attachment of single-stranded DNA. This precise spatial control preserves the antigen-binding domains of the nanobodies, resulting in biosensors with significantly higher avidity and sensitivity compared to those produced using random amine-reactive crosslinkers [2].

Enzyme Immobilization for Industrial Biocatalysis

Industrial biocatalysis requires enzymes to be immobilized on solid supports without obstructing their active sites. By utilizing N3Ac-OPhOMe to introduce an azide group at the N-terminus of a Gly-His tagged enzyme, engineers can perform oriented immobilization onto alkyne-functionalized resins. This orientation-controlled attachment maximizes the specific activity and reusability of the biocatalyst in continuous-flow reactors [1].

In Vivo Fluorescent Labeling

The irreversible nature of the amide bond formed by N3Ac-OPhOMe makes it highly suitable for the fluorescent labeling of proteins intended for in vivo tracking. Unlike reversible lactone-based labels that may detach and increase background noise, the hydrolytically stable azido-acetyl linkage ensures that the fluorophore remains covalently bound to the target protein throughout the duration of the imaging study [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
ADC research and conjugate development
Gly-His tag-directed acylation selectivity
DAR homogeneity and click chemistry attachment
Chemical biology protein labeling
Single-site azide introduction at N-terminus
Tag-dependent labeling fidelity and reporter group conjugation
Oriented affinity resin manufacturing
Uniform protein immobilization via N-terminal azide
Binding capacity and active-site accessibility
Homogeneous PEGylation research
Defined mono-PEGylation through N-terminal handle
PEGylation site uniformity and conjugate characterization

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

207.06439116 Da

Monoisotopic Mass

207.06439116 Da

Heavy Atom Count

15

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